REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18]>C1COCC1>[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][C:27]([CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])([OH:30])[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
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1.95 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring for 10 min at −78° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
CUSTOM
|
Details
|
to slowly reach 0° C
|
Type
|
CUSTOM
|
Details
|
At this temperature, the reaction mixture was quenched by addition of 25 ml of H2O
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted twice with Et2O
|
Type
|
WASH
|
Details
|
the organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over Na2 SO4
|
Type
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CONCENTRATION
|
Details
|
concentrated on vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |